Cas no 2138568-01-9 (6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol)
6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol Chemical and Physical Properties
Names and Identifiers
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- 6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol
- EN300-1161707
- 2138568-01-9
- 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol
-
- Inchi: 1S/C17H31NO/c1-13(16(2)10-11-16)18(3)15-12-14(19)6-9-17(15)7-4-5-8-17/h13-15,19H,4-12H2,1-3H3
- InChI Key: REPGTKCIWITUKL-UHFFFAOYSA-N
- SMILES: OC1CCC2(CCCC2)C(C1)N(C)C(C)C1(C)CC1
Computed Properties
- Exact Mass: 265.240564612g/mol
- Monoisotopic Mass: 265.240564612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 23.5Ų
6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1161707-0.05g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 0.05g |
$1129.0 | 2023-05-23 | ||
| Enamine | EN300-1161707-0.1g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 0.1g |
$1183.0 | 2023-05-23 | ||
| Enamine | EN300-1161707-0.25g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 0.25g |
$1235.0 | 2023-05-23 | ||
| Enamine | EN300-1161707-0.5g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 0.5g |
$1289.0 | 2023-05-23 | ||
| Enamine | EN300-1161707-1.0g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 1g |
$1343.0 | 2023-05-23 | ||
| Enamine | EN300-1161707-2.5g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 2.5g |
$2631.0 | 2023-05-23 | ||
| Enamine | EN300-1161707-5.0g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 5g |
$3894.0 | 2023-05-23 | ||
| Enamine | EN300-1161707-10.0g |
6-{methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol |
2138568-01-9 | 10g |
$5774.0 | 2023-05-23 |
6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol
Exploring the Potential of 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol (CAS No. 2138568-01-9) in Modern Research
The compound 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol (CAS No. 2138568-01-9) has garnered significant attention in the field of medicinal chemistry and drug discovery due to its unique structural features and potential therapeutic applications. This spirocyclic compound combines a cyclopropyl moiety with a decanol backbone, offering a versatile scaffold for further chemical modifications. Researchers are particularly interested in its bioactive properties, which may contribute to advancements in treating neurological disorders and metabolic diseases.
One of the most intriguing aspects of 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol is its potential role in modulating G-protein-coupled receptors (GPCRs), a class of proteins that are critical targets in drug development. Given the rising interest in precision medicine and personalized therapies, this compound’s ability to interact with specific receptor subtypes could pave the way for novel treatments tailored to individual patient needs. Additionally, its lipophilic nature and blood-brain barrier permeability make it a candidate for central nervous system (CNS) applications.
In recent years, the scientific community has seen a surge in searches related to spirocyclic compounds and their pharmacological benefits. Questions such as "How do spiro structures enhance drug stability?" or "What are the latest breakthroughs in cyclopropyl-containing therapeutics?" reflect the growing curiosity around this niche. The structural complexity of 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol aligns well with these trends, as it exemplifies how ring strain and steric hindrance can be leveraged to improve drug efficacy and selectivity.
Another area of interest is the compound’s potential application in neurodegenerative disease research. With global searches for "Alzheimer’s disease treatments" and "Parkinson’s disease mechanisms" on the rise, the exploration of 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol could address unmet medical needs. Preliminary studies suggest that its neuroprotective effects may stem from its ability to reduce oxidative stress and inhibit protein aggregation, two key factors in neurodegeneration.
From a synthetic chemistry perspective, the compound’s multi-step synthesis and chiral centers present both challenges and opportunities. Researchers are actively investigating scalable methods to produce 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol with high enantiomeric purity, as this is crucial for ensuring consistent biological activity. The integration of green chemistry principles into its synthesis is also a hot topic, aligning with the broader push for sustainable pharmaceutical manufacturing.
Beyond its therapeutic potential, 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol is being studied for its structure-activity relationships (SAR). By systematically modifying its functional groups, scientists aim to optimize its binding affinity and metabolic stability. This approach is particularly relevant in the context of fragment-based drug design, a strategy that has gained traction in recent years due to its efficiency in identifying lead compounds.
In conclusion, 6-{Methyl[1-(1-methylcyclopropyl)ethyl]amino}spiro[4.5]decan-8-ol (CAS No. 2138568-01-9) represents a promising avenue for future research across multiple disciplines. Its unique chemical architecture, combined with its potential biological applications, positions it as a compound of interest in the evolving landscape of drug discovery. As the scientific community continues to explore its properties, this molecule may soon play a pivotal role in addressing some of the most pressing health challenges of our time.
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